![molecular formula C10H5BrClNO3 B2740597 8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 1691937-21-9](/img/structure/B2740597.png)
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of 8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is not directly mentioned in the search results.Chemical Reactions Analysis
Quinoline derivatives have been synthesized through various reactions. For example, isatin reacting with α-methylene carbonyl compound in the presence of a base in ethanol provides substituted quinoline derivative . The reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile also leads to the synthesis of new pyrano[3,2-c]quinolones .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives, including EN300-7501903, serve as essential scaffolds for drug development. Researchers explore their potential as lead compounds for novel drugs. The compound’s structural features make it an attractive candidate for designing bioactive molecules. For instance, the pyranoquinoline ring system has gained considerable attention in this context .
Antibacterial Agents
EN300-7501903 is an intermediate formed during the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug . Its structural modifications may lead to new antibacterial agents.
Future Directions
Quinoline and its derivatives continue to be of interest in drug research and development due to their pharmaceutical and biological activities . Future research may focus on further exploring the synthetic methodologies of quinoline derivatives and their utility in the synthesis of fused ring systems .
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to exhibit antibacterial properties . They are particularly active against Enterobacteriaceae and are inhibitors of DNA gyrases, including DNA topoisomerases .
Mode of Action
It can be inferred from the properties of similar quinoline compounds that it may interact with its targets (such as dna gyrases) and cause changes that inhibit their function . This interaction can lead to the disruption of DNA replication, thus exhibiting antibacterial properties .
Biochemical Pathways
Given its potential antibacterial properties, it can be inferred that it may affect the dna replication pathway in bacteria by inhibiting dna gyrases .
Result of Action
Based on the properties of similar quinoline compounds, it can be inferred that the compound may disrupt dna replication in bacteria, leading to their death and thus exhibiting antibacterial properties .
properties
IUPAC Name |
8-bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-7-6(12)2-1-4-8(7)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWBEBRSVPSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
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